molecular formula C17H10BrN3O4S2 B15042573 4-bromo-N-[(5Z)-5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15042573
M. Wt: 464.3 g/mol
InChI Key: WKYSKAXMNWWRSA-ZROIWOOFSA-N
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Description

4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that features a brominated benzamide group and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multiple stepsThe thiazolidinone ring is then formed via cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted benzamides .

Scientific Research Applications

4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiazolidinone ring in 4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide makes it unique compared to other similar compounds. This ring structure can impart different chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H10BrN3O4S2

Molecular Weight

464.3 g/mol

IUPAC Name

4-bromo-N-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H10BrN3O4S2/c18-12-7-5-10(6-8-12)15(22)19-20-16(23)14(27-17(20)26)9-11-3-1-2-4-13(11)21(24)25/h1-9H,(H,19,22)/b14-9-

InChI Key

WKYSKAXMNWWRSA-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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